L-Nio dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

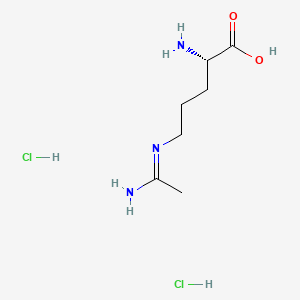

L-Nio dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2N3O2 and its molecular weight is 246.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

L-NIO dihydrochloride, also known as N5-(1-Iminoethyl)-L-ornithine dihydrochloride, is a non-selective inhibitor of nitric oxide synthase (NOS) widely employed in scientific research to explore the roles of nitric oxide in various physiological and pathological processes. It inhibits all three isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).

Scientific Research Applications

This compound's inhibitory action on nitric oxide synthase makes it useful in scientific research.

Chemistry this compound is used to study the role of nitric oxide in chemical reactions and signaling pathways.

Biology It helps in understanding the physiological and pathological roles of nitric oxide in various biological systems.

Medicine It is investigated for potential therapeutic applications in conditions where nitric oxide plays a critical role, such as inflammation, cardiovascular diseases, and cancer.

Industry It is utilized in the development of nitric oxide-related assays and diagnostic tools.

This compound plays a significant role in various biological processes because it can modulate nitric oxide (NO) production, which is critical in vascular tone regulation, immune response, and neurotransmission. L-NIO inhibits all three isoforms of nitric oxide synthase: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS). The inhibition occurs through competitive binding to the active site of these enzymes, effectively reducing the synthesis of NO from L-arginine. The IC50 values for L-NIO are reported as follows:

| NOS Isoform | IC50 (µM) |

|---|---|

| iNOS | 65 |

| eNOS | 3.9 |

| nNOS | 1.7 |

These values indicate that L-NIO is particularly effective against nNOS and eNOS, making it a valuable tool for studying the physiological roles of NO in various tissues and conditions.

Vascular Effects

In vivo studies have demonstrated that L-NIO administration leads to a dose-dependent increase in systemic arterial blood pressure, accompanied by bradycardia. Specifically, doses ranging from 0.03 to 300 mg/kg administered intravenously resulted in significant vascular responses. This effect underscores the role of NO in maintaining vascular tone; when inhibited by L-NIO, vasoconstriction occurs due to reduced NO availability.

Immune Response

L-NIO's inhibition of iNOS has implications for immune function, particularly in macrophages where NO production is crucial for microbial killing. The compound has been shown to affect tumor cell viability by modulating NO levels, suggesting potential applications in cancer therapy. However, L-NIO alone does not exhibit significant antiproliferative effects, but its combination with other agents can enhance therapeutic outcomes.

Case Studies and Research Findings

Endothelial Function Research indicates that L-NIO effectively inhibits NO-dependent vasodilation during exercise, highlighting its role in endothelial function modulation. A study involving microdialysis during cycling exercise showed that L-NIO administration diminished the cutaneous vasodilation response mediated by eNOS.

Cancer Research In a study examining the effects of L-NIO on tumor growth, it was found that while L-NIO alone did not significantly impact tumor proliferation, its combination with a tyrosine kinase inhibitor enhanced antiangiogenic effects . This suggests that targeting NO synthesis may be beneficial in cancer therapies aimed at reducing angiogenesis.

Neurovascular Studies Investigations into the role of nNOS in neurovascular coupling revealed that L-NIO could modulate cerebral blood flow responses under various stimuli, indicating its potential utility in neurological research.

eNOS-mediated NO synthesis L-NIO, a non-specific eNOS competitive antagonist, significantly alleviated Dox-mediated toxic effects in cultures at concentrations above 10 μM .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMAAFECCXGHI-ILKKLZGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.